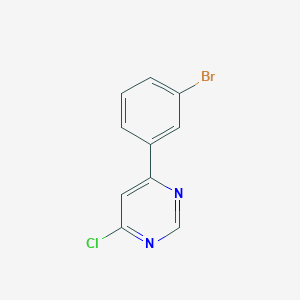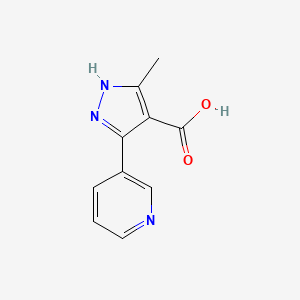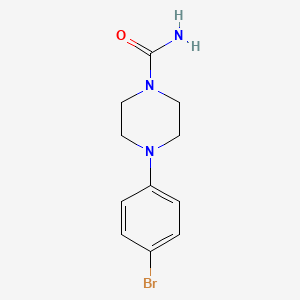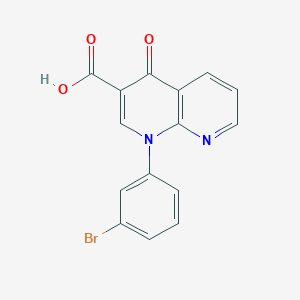
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
概要
説明
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromophenyl group and a carboxylic acid moiety in its structure makes it a compound of interest in medicinal chemistry and materials science .
準備方法
The synthesis of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with ketones under acidic conditions . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using eco-friendly and cost-effective processes .
化学反応の分析
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating bacterial infections and cancer.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may induce apoptosis by interacting with topoisomerase II and causing DNA damage .
類似化合物との比較
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be compared with other 1,8-naphthyridine derivatives such as nalidixic acid and gemifloxacin. While nalidixic acid is primarily used as an antibacterial agent, gemifloxacin is a broad-spectrum antibiotic with enhanced activity against Gram-positive bacteria . The unique bromophenyl group in this compound provides distinct chemical properties and biological activities, making it a valuable compound for further research .
特性
分子式 |
C15H9BrN2O3 |
|---|---|
分子量 |
345.15 g/mol |
IUPAC名 |
1-(3-bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-3-1-4-10(7-9)18-8-12(15(20)21)13(19)11-5-2-6-17-14(11)18/h1-8H,(H,20,21) |
InChIキー |
KBPQWHYPWLDFRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
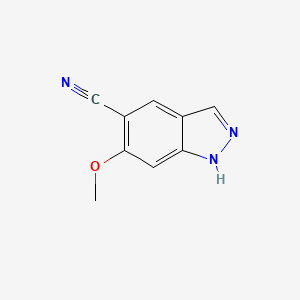
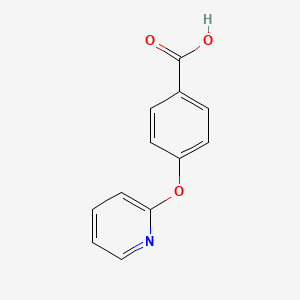

![1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1370856.png)
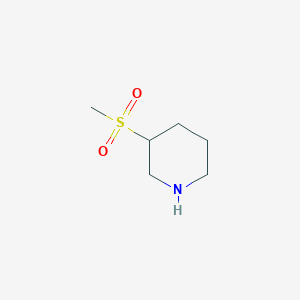

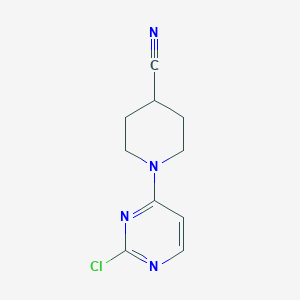
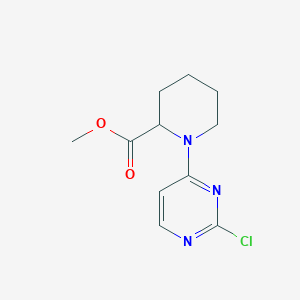
![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)
